3-(Cyclohex-1-en-1-yl)acrylic acid

Catalog No.
S1948933
CAS No.
56453-88-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohex-1-en-1-yl)acrylic acid

CAS Number

56453-88-4

Product Name

3-(Cyclohex-1-en-1-yl)acrylic acid

IUPAC Name

(E)-3-(cyclohexen-1-yl)prop-2-enoic acid

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+

InChI Key

HTBJZZUJRAWYLX-VOTSOKGWSA-N

SMILES

C1CCC(=CC1)C=CC(=O)O

Canonical SMILES

C1CCC(=CC1)C=CC(=O)O

Isomeric SMILES

C1CCC(=CC1)/C=C/C(=O)O

3-(Cyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a cyclohexene ring and an acrylic acid moiety. Its molecular formula is C9H12O2C_9H_{12}O_2, and it has a molecular weight of approximately 152.19 g/mol. The compound features a double bond in the cyclohexene ring, which contributes to its reactivity and versatility in

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: It can undergo reduction reactions to yield saturated derivatives, typically using reducing agents like lithium aluminum hydride or hydrogen gas .
  • Substitution: The compound can also participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles .

These reactions illustrate the compound's potential for diverse transformations in synthetic organic chemistry.

The synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid typically involves several methods:

  • Palladium-Catalyzed Cross-Coupling: One common approach includes the reaction of cyclohexene with acrylic acid under palladium-catalyzed oxidative conditions, which allows for high efficiency and yield .
  • Diels-Alder Reaction: Another method involves a Diels-Alder reaction between 1,3-butadiene and acrylic acid to produce cyclohexene derivatives, which can then be further processed to yield 3-(Cyclohex-1-en-1-yl)acrylic acid .

These methods highlight the compound's accessibility through established synthetic routes.

3-(Cyclohex-1-en-1-yl)acrylic acid has diverse applications across various fields:

  • Chemistry: It serves as a ligand in catalytic reactions and a monomer in polymer synthesis, contributing to materials with unique properties .
  • Biochemistry: The compound is used in studies involving enzyme interactions and metabolic pathways, potentially leading to insights into biochemical processes .
  • Drug Development: Research is ongoing to explore its utility as a precursor for pharmaceutical compounds, indicating its relevance in medicinal chemistry .

Several compounds share structural similarities with 3-(Cyclohex-1-en-1-yl)acrylic acid. Notable examples include:

Compound NameStructure DescriptionUnique Features
CyclohexeneA cyclic alkene without the acrylic acid moietySimpler structure; lacks functional groups
Acrylic AcidA carboxylic acid with a double bondLacks cyclohexene ring; simpler reactivity
3-Cyclohexenyl PropanoateAn ester derivative of cyclohexeneContains an ester functional group

Uniqueness

3-(Cyclohex-1-en-1-yl)acrylic acid is unique due to its combination of both unsaturated centers (the cyclohexene ring and the acrylic acid moiety) and a carboxyl group. This structural complexity allows it to participate in a wider range of chemical transformations compared to simpler analogs like cyclohexene or acrylic acid alone. Its versatility makes it valuable in synthetic organic chemistry and materials science .

XLogP3

2

Dates

Modify: 2023-08-16

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